3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid
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Overview
Description
3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the propanoic acid moiety.
3-(1H-1,2,4-Triazol-3-yl)propanoic acid: A closely related compound with a similar structure but different substitution pattern.
3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid: Another derivative with a different arrangement of functional groups.
Uniqueness: 3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid is unique due to its specific combination of a triazole ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H5N3O4 |
---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
3-(3,5-dioxo-1,2,4-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H5N3O4/c9-3(10)1-2-8-4(11)6-7-5(8)12/h1-2H2,(H,9,10) |
InChI Key |
IJJHORISOLPILE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=O)N=NC1=O)C(=O)O |
Origin of Product |
United States |
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